molecular formula C38H48N8O7S B1235976 (1R,4S,7S,10R,13R,16S)-13-(1H-indol-3-ylmethyl)-4-(2-methylpropyl)-7-(2-methylsulfanylethyl)-16-(phenylmethyl)-3,6,9,12,15,18,20-heptazabicyclo[8.8.4]docosane-2,5,8,11,14,17,21-heptone

(1R,4S,7S,10R,13R,16S)-13-(1H-indol-3-ylmethyl)-4-(2-methylpropyl)-7-(2-methylsulfanylethyl)-16-(phenylmethyl)-3,6,9,12,15,18,20-heptazabicyclo[8.8.4]docosane-2,5,8,11,14,17,21-heptone

Cat. No.: B1235976
M. Wt: 760.9 g/mol
InChI Key: CFDNUNSOUUFTQO-JYMVZIKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: MEN10627 is synthesized through a series of peptide coupling reactions. The synthesis involves the cyclization of a linear hexapeptide sequence, which includes methionine, aspartic acid, tryptophan, phenylalanine, diaminopropionic acid, and leucine . The cyclization is achieved using a lactam bridge between the side chains of aspartic acid and diaminopropionic acid .

Industrial Production Methods: The industrial production of MEN10627 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and solvent systems to ensure high yield and purity. The final product is purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: MEN10627 primarily undergoes peptide bond formation and cyclization reactions during its synthesis . It is stable under physiological conditions and does not readily undergo oxidation or reduction reactions.

Common Reagents and Conditions:

Major Products: The major product of the synthesis is the cyclic hexapeptide MEN10627, with minor by-products being linear peptides and incomplete cyclization products .

Properties

Molecular Formula

C38H48N8O7S

Molecular Weight

760.9 g/mol

IUPAC Name

(1R,4S,7R,10R,13S,16S)-4-benzyl-7-(1H-indol-3-ylmethyl)-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-2,5,8,11,14,17,20-heptazabicyclo[8.8.4]docosane-3,6,9,12,15,18,21-heptone

InChI

InChI=1S/C38H48N8O7S/c1-21(2)15-27-34(49)41-26(13-14-54-3)33(48)45-30-18-32(47)40-20-31(38(53)42-27)46-35(50)28(16-22-9-5-4-6-10-22)43-36(51)29(44-37(30)52)17-23-19-39-25-12-8-7-11-24(23)25/h4-12,19,21,26-31,39H,13-18,20H2,1-3H3,(H,40,47)(H,41,49)(H,42,53)(H,43,51)(H,44,52)(H,45,48)(H,46,50)/t26-,27-,28-,29+,30+,31+/m0/s1

InChI Key

CFDNUNSOUUFTQO-JYMVZIKVSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H]2CC(=O)NC[C@H](C(=O)N1)NC(=O)[C@@H](NC(=O)[C@H](NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CCSC

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC2CC(=O)NCC(C(=O)N1)NC(=O)C(NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CCSC

Synonyms

cyclo(Met-Asp-Trp-Phe-Dap-Leu)cyclo(2beta-5beta)
cyclo(methionyl-aspartyl-tryptophyl-phenylalanyl-diaminopropanoyl-leucyl)cyclo(2beta-5beta)
MEN 10,627
MEN 10627
MEN-10627

Origin of Product

United States

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